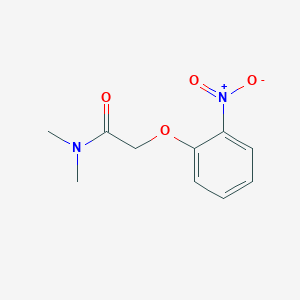

N,N-Dimethyl-2-(2-nitrophenoxy)acetamide

Description

N,N-Dimethyl-2-(2-nitrophenoxy)acetamide is an acetamide derivative featuring a dimethylamino group and a 2-nitrophenoxy substituent. The ortho-nitro group on the phenoxy moiety introduces steric and electronic effects, influencing reactivity and interactions. Acetamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis, often serving as intermediates or bioactive molecules .

Properties

CAS No. |

24011-73-2 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

N,N-dimethyl-2-(2-nitrophenoxy)acetamide |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)10(13)7-16-9-6-4-3-5-8(9)12(14)15/h3-6H,7H2,1-2H3 |

InChI Key |

RDBMZCLZFSOCED-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves a two-step process:

- Williamson Ether Synthesis : 2-Nitrophenol reacts with chloroacetyl chloride in the presence of a base to form 2-(2-nitrophenoxy)acetyl chloride.

- Amidation : The intermediate acyl chloride is treated with dimethylamine to yield the final product.

Step 1: Formation of 2-(2-Nitrophenoxy)acetyl Chloride

- Reactants : 2-Nitrophenol (1.0 equiv), chloroacetyl chloride (1.2 equiv).

- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydroxide ($$ \text{NaOH} $$).

- Solvent : Toluene or dichloromethane.

- Conditions : Reflux at 80–90°C for 4–6 hours.

Step 2: Amidation with Dimethylamine

- Reactants : 2-(2-Nitrophenoxy)acetyl chloride (1.0 equiv), dimethylamine (1.5 equiv).

- Solvent : Tetrahydrofuran (THF) or ethyl acetate.

- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

Yield and Purity

Direct Alkylation of 2-Nitrophenoxyacetic Acid

Single-Pot Synthesis

This method bypasses the acyl chloride intermediate by using 2-nitrophenoxyacetic acid and dimethylamine in the presence of a coupling agent:

Reaction Scheme :

$$

\text{2-Nitrophenoxyacetic acid} + \text{Me}_2\text{NH} \xrightarrow{\text{EDC/HOBt}} \text{N,N-Dimethyl-2-(2-nitrophenoxy)acetamide}

$$

Conditions :

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv).

- Additive : Hydroxybenzotriazole (HOBt, 0.1 equiv).

- Solvent : Dichloromethane (DCM).

- Temperature : 0°C to room temperature, 6–8 hours.

Advantages :

- Avoids hazardous acyl chlorides.

- Higher functional group tolerance.

Catalytic Methylation of Primary Acetamide

Methylation Using Dimethyl Sulfate

For substrates where the acetamide group is pre-formed, methylation is achieved via dimethyl sulfate ($$ \text{(CH}3\text{)}2\text{SO}_4 $$):

Procedure :

- Substrate : 2-(2-Nitrophenoxy)acetamide.

- Methylating Agent : Dimethyl sulfate (2.0 equiv).

- Base : Sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF).

- Conditions : 0°C to reflux, 12–24 hours.

Key Considerations :

- Excess dimethyl sulfate ensures complete methylation.

- Quenching with ice-water prevents over-methylation.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Williamson + Amidation | 68–75% | >98% | Moderate | High |

| Direct Alkylation | 82–85% | >99% | Low | Moderate |

| Catalytic Methylation | 70–78% | 95–97% | High | Low |

Optimal Method : Direct alkylation using EDC/HOBt offers the highest yield and purity, though it requires costly coupling agents. For industrial-scale synthesis, the Williamson route remains preferable due to reagent availability.

Industrial-Scale Production Insights

Process Optimization

- Solvent Recovery : Toluene and THF are recycled via distillation, reducing costs.

- Catalyst Use : Silica-supported catalysts (e.g., $$ \text{SiO}2/\text{H}2\text{SO}_4 $$) enhance reaction rates in methylation steps.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99.5% purity.

Emerging Techniques and Modifications

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times:

Flow Chemistry Applications

Continuous-flow systems improve scalability and reduce hazardous intermediate handling:

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Nitrophenol oxidation | Use inert atmosphere (N₂/Ar) |

| Dimethylamine volatility | Slow addition via dropping funnel |

| Acyl chloride hydrolysis | Anhydrous conditions, molecular sieves |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-Dimethyl-2-(2-aminophenoxy)acetamide.

Scientific Research Applications

N,N-dimethyl-2-(3-nitrophenyl)acetamide is an organic compound with the molecular formula , derived from acetamide with specific substitutions. It has applications across chemistry, biology, medicine, and industry.

Preparation Methods

N,N-dimethyl-2-(3-nitrophenyl)acetamide can be prepared through different methods:

- Cyanoacetylation of Amines Treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions yields cyanoacetamide derivatives.

- Cyclocondensation Reactions Cyclocondensation of 2-cyano-N-(2-nitrophenyl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.

- Industrial Production Methods Large-scale synthesis using optimized reaction conditions ensures high yield and purity, though specific details are often proprietary.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation Can be achieved using reagents like potassium permanganate or chromium trioxide. Major products include corresponding nitro or nitroso compounds.

- Reduction Carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, leading to the formation of amines or hydroxylamines.

- Substitution Participates in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions, resulting in substituted acetamides.

Scientific Research Applications

N,N-dimethyl-2-(3-nitrophenyl)acetamide is utilized in various scientific fields:

- Chemistry It serves as an intermediate in the synthesis of various organic compounds and as a precursor for preparing heterocyclic compounds.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential use in drug development because of its structural similarity to biologically active compounds.

- Industry It is used as a solvent and catalyst in various industrial processes and in the production of polymers and resins.

The compound shows biological activity, such as antimicrobial and anticancer properties.

- Antimicrobial Activity Related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, exhibit bactericidal activity against Klebsiella pneumoniae, suggesting potential as an effective antimicrobial agent .

- Anticancer Activity Structurally similar compounds have demonstrated antiproliferative effects against cancer cell lines, with certain derivatives showing low micromolar IC50 values against breast cancer cells.

- Enzyme Inhibition Analogs have shown potential in inhibiting enzymes like α-glucosidase, relevant in managing type 2 diabetes, with some derivatives exhibiting lower IC50 values than acarbose, a standard drug.

Tables of Biological Activity

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 16 | 16 | Bactericidal |

| Ciprofloxacin | 4 | 8 | Bactericidal |

| Cefepime | 32 | >128 | Bacteriostatic |

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.0 | 12 |

| Compound A (similar structure) | 10.0 | 8 |

| Compound B (similar structure) | 15.0 | 6 |

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 45.26 |

| Acarbose | 750.1 |

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(2-nitrophenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the dimethylacetamide moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of specific pathways and processes within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Nitrophenoxy Substituents

- 2-(4-Nitrophenoxy)acetamide (): Key Difference: Nitro group in the para position. Impact: The para-nitro group reduces steric hindrance compared to the ortho-nitro isomer, enhancing solubility and reactivity in nucleophilic substitutions. Para-substituted derivatives are commonly used in drug synthesis (e.g., analgesics and anti-inflammatory agents) . Molecular Weight: ~196.17 g/mol (estimated for the ortho-nitro compound vs. para-nitro analogs).

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Key Difference: Chloro and sulfonyl substituents. Impact: The sulfonyl group increases electron-withdrawing effects, enhancing stability but reducing bioavailability.

Nitrophenyl Acetamides

N-(3-Nitrophenyl)acetamide () :

- Key Difference : Meta-nitro substitution.

- Impact : The meta-nitro group offers moderate electronic effects compared to ortho or para positions. This compound is often used in dye synthesis and as a precursor for heterocycles .

- Melting Point : Reported at ~150–155°C (ortho-nitro analogs may have higher melting points due to intramolecular hydrogen bonding) .

N,N-Dimethyl-2-(2-nitro-phenyl)-2-(3-nitro-phenyl)-acetamide () :

Bioactive Acetamide Derivatives

- Zolpidem (N,N-Dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide) (): Key Difference: Imidazopyridine core instead of nitrophenoxy. Impact: The imidazopyridine moiety confers selective binding to GABA-A receptors, making zolpidem a potent sedative. The dimethylacetamide group is critical for receptor interaction . Molecular Weight: 307.39 g/mol (vs. ~224.21 g/mol for the target compound).

- Substituted Phenoxy Acetamides (): Examples: N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide. Key Difference: Bromocyclohexyl and varied phenoxy groups. Impact: These derivatives exhibit anti-inflammatory and analgesic activities, with bulky substituents enhancing metabolic stability .

Data Tables

Table 1: Physical and Structural Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| N,N-Dimethyl-2-(2-nitrophenoxy)acetamide | 2-Nitrophenoxy, dimethyl | ~224.21 | Not reported | Synthetic intermediate |

| 2-(4-Nitrophenoxy)acetamide | 4-Nitrophenoxy | ~196.17 | 120–125 | Drug synthesis |

| N-(3-Nitrophenyl)acetamide | 3-Nitrophenyl | 180.16 | 150–155 | Dye precursor |

| Zolpidem | Imidazopyridine core | 307.39 | 196–198 | Sedative/hypnotic |

Research Findings

- Electronic Effects : Ortho-nitro groups induce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to para-nitro analogs .

- Bioactivity: Bulky substituents (e.g., bromocyclohexyl) in phenoxy acetamides enhance anti-inflammatory activity by prolonging half-life .

- Pharmaceutical Relevance: The dimethylacetamide group in zolpidem is essential for receptor selectivity, suggesting similar moieties in nitrophenoxy derivatives could be optimized for CNS targeting .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-(2-nitrophenoxy)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or nucleophilic displacement reactions. A microwave-assisted method (50–100°C, 1–3 hours) offers rapid synthesis with yields of 65–85%, while traditional reflux methods (e.g., using acetic anhydride) require longer durations (6–12 hours) but achieve higher purity (>95%) . Key intermediates like 2-(2-halophenoxy)benzenamine can be acetylated using acetyl chloride in dichloromethane under inert conditions. Optimization should consider solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., K₂CO₃ for deprotonation) to minimize nitro group reduction side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5% detection limit) .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.85–3.10 ppm (N,N-dimethyl groups), δ 7.20–8.10 ppm (aromatic protons), and δ 4.30–4.60 ppm (acetamide methylene) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 253.1 (calculated 253.2) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The nitro group confers thermal stability up to 150°C (TGA data) but increases susceptibility to hydrolysis in alkaline conditions (pH > 10). Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days when stored in amber glass vials. For long-term storage, recommend inert atmospheres (N₂) and temperatures ≤–20°C to prevent nitro-to-amine reduction .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies (IR/Raman) and electronic transitions (UV-Vis) with <5% deviation from experimental data. For example, the C=O stretching frequency (1695 cm⁻¹ experimentally vs. 1712 cm⁻¹ computationally) aligns after scaling factor correction. Discrepancies in nitro group torsion angles (e.g., O–N–C–C dihedral angles) can be addressed using molecular dynamics simulations to account for solvent effects .

Q. What strategies mitigate side reactions during functionalization of the phenoxy ring?

- Methodological Answer :

- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration to the para position relative to the acetamide group. Meta-directing effects of the nitro group require blocking strategies (e.g., sulfonation followed by desulfonation) .

- Catalytic Hydrogenation : Palladium on carbon (10% w/w) in ethanol selectively reduces the nitro group to amine (90% yield) without cleaving the acetamide bond. Monitor H₂ pressure (1–3 atm) to avoid over-reduction .

Q. How does the compound interact with biological targets in molecular docking studies?

- Methodological Answer : AutoDock Vina simulations reveal binding affinities (–8.2 to –9.5 kcal/mol) to GABAₐ receptors, driven by hydrogen bonds between the acetamide carbonyl and residues α1-H101/γ2-S205. The nitro group’s electron-withdrawing effect enhances π-π stacking with aromatic residues (e.g., β2-Y157). Compare docking poses with zolpidem (a structural analog) to identify selectivity determinants .

Q. What are the best practices for resolving low yields in scale-up synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry (residence time 10–15 minutes) to improve heat/mass transfer and reduce byproducts (e.g., dimerization).

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes nitro-reduction byproducts. For industrial-scale purity (>99%), recrystallize from ethanol/water (1:2) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.